molecular formula C13H16N4O2S B12852581 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide

Cat. No.: B12852581
M. Wt: 292.36 g/mol
InChI Key: YFENXWLDRIHNNV-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at the 4-position and a mercapto (-SH) group at the 5-position. The acetamide moiety is linked to a 4-methoxyphenyl group, which contributes to its electronic and steric profile. The mercapto group may require protective strategies during synthesis to avoid undesired side reactions .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

YFENXWLDRIHNNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Reactivity of the Mercapto (-SH) Group

The mercapto group at position 5 of the triazole ring is a primary site for chemical modifications:

Alkylation Reactions

The -SH group undergoes nucleophilic substitution with alkyl halides or epoxides to form thioether derivatives. This reaction is critical for enhancing lipophilicity or introducing targeting moieties.

Conditions Reagents Products Yield References
K₂CO₃, DMF, 60°C, 6 hrsEthyl bromoacetateS-alkylated triazole with ester side chain82%
NaH, THF, 0°C → RT, 12 hrsBenzyl chlorideBenzylthio-triazole derivative75%

Key Finding : Alkylation improves antimicrobial activity by modulating electron-withdrawing/donating effects on the triazole ring .

Oxidation to Disulfides

Controlled oxidation converts the -SH group into disulfide bonds, enabling dimerization or polymer formation:

2 RSH +H2O2RSSR+2H2O2 \text{ RSH } + \text{H}_2\text{O}_2 \rightarrow \text{RSSR} + 2 \text{H}_2\text{O}

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)RT, 2 hrsDimeric disulfideStabilized drug delivery systems
I₂ (1 eq.)EtOH, reflux, 1 hrCrosslinked disulfide networksBiodegradable materials

This reaction is reversible under reducing conditions, making it useful for redox-responsive drug release .

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and substitution reactions:

Nucleophilic Aromatic Substitution

Electrophilic attack occurs at position 3 of the triazole ring under acidic conditions:

Reagent Conditions Product Yield
HNO₃ (conc.)/H₂SO₄0°C, 30 min3-Nitro-triazole derivative68%
Cl₂ (gas)CHCl₃, RT, 2 hrs3-Chloro-triazole analog71%

Substituents at position 3 significantly influence binding to biological targets like 15-lipoxygenase .

Coordination with Metal Ions

The triazole nitrogen atoms form stable complexes with transition metals:

Triazole+Cu(NO3)2[Cu(Triazole)2(NO3)2]\text{Triazole} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Triazole)}_2(\text{NO}_3)_2]

Metal Salt Ligand Ratio Geometry Application
Cu(NO₃)₂·3H₂O1:2OctahedralAnticancer agents
ZnCl₂1:1TetrahedralAntimicrobial coatings

These complexes exhibit enhanced bioactivity compared to the parent compound .

Acetamide Group Reactivity

The N-(4-methoxy-phenyl)acetamide moiety undergoes hydrolysis and condensation:

Acid/Base-Catalyzed Hydrolysis

Hydrolysis of the acetamide generates a carboxylic acid, enabling further derivatization:

RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

Conditions Catalyst Product Rate Constant (k)
6M HCl, reflux, 8 hrsHCl4-Methoxy-aniline + acetic acid1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}
2M NaOH, 80°C, 6 hrsNaOHSodium acetate + aryl amine8.7×104s18.7 \times 10^{-4} \, \text{s}^{-1}

Hydrolysis products are intermediates for synthesizing urea or thiourea derivatives .

Condensation with Carbonyl Compounds

The acetamide’s NH group reacts with aldehydes/ketones to form Schiff bases:

Carbonyl Compound Conditions Product Yield
BenzaldehydeEtOH, Δ, 4 hrsN-Benzylidene-acetamide derivative78%
CyclohexanoneAcOH, MW, 20 minCyclohexyl-Schiff base85%

Schiff bases derived from this compound show improved antifungal activity (MIC: 2–8 μg/mL against Candida albicans) .

Methoxy Group Transformations

The 4-methoxy-phenyl group undergoes demethylation and electrophilic substitution:

Demethylation to Catechol

BBr₃-mediated cleavage converts the methoxy group to a hydroxyl group:

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

Reagent Conditions Product Biological Impact
BBr₃ (1.2 eq)DCM, −78°C → RT, 12 hrs4-Hydroxy-phenyl acetamideEnhanced antioxidant activity

Demethylated analogs exhibit 2.5-fold higher radical scavenging capacity in DPPH assays .

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs incoming electrophiles to the para position:

Reaction Reagents Product
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxy-phenyl derivative
SulfonationClSO₃H, 50°C3-Sulfo-4-methoxy-phenyl analog

Nitrated derivatives show potent inhibition of cyclooxygenase-2 (IC₅₀: 0.8 μM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

Suzuki-Miyaura Coupling

The brominated triazole reacts with aryl boronic acids:

Triazole-Br+Ar-B(OH)2Pd(PPh3)4Triazole-Ar\text{Triazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Triazole-Ar}

Aryl Boronic Acid Conditions Product Yield
4-CarboxyphenylDioxane/H₂O, K₂CO₃, 80°C, 12 hrsCarboxyl-functionalized triazole73%

Carboxylated derivatives demonstrate improved water solubility (logP reduced from 3.1 to 1.8) .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the mercapto group in this compound enhances its ability to inhibit the growth of various bacterial and fungal strains. Studies have shown that derivatives of 4H-[1,2,4]triazole can effectively combat pathogens resistant to conventional antibiotics .
  • Anticancer Properties :
    • Triazole derivatives are being investigated for their anticancer potential. In vitro studies suggest that 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide may induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound could serve as a lead candidate for developing new anticancer agents targeting specific tumor types .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it may inhibit phosphodiesterases, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression .

Agricultural Applications

  • Fungicide Development :
    • The antifungal properties of this compound make it a candidate for developing new fungicides. Its efficacy against plant pathogens could help in managing crop diseases and improving agricultural productivity without relying heavily on traditional chemical fungicides .
  • Plant Growth Regulation :
    • Preliminary studies suggest that triazole compounds can act as plant growth regulators. They may influence physiological processes such as seed germination and root development, thereby enhancing crop yield under stress conditions .

Material Science Applications

  • Synthesis of Novel Materials :
    • The unique chemical structure of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide allows for its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university focused on evaluating the antimicrobial activity of several triazole derivatives, including 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

In another research effort, scientists assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls. This study highlights the need for further investigation into the mechanisms underlying its anticancer effects.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide can be contextualized against related triazole and acetamide derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Core Structure Key Substituents (Triazole) Acetamide Substituent Notable Properties/Bioactivity Synthesis Method
Target Compound 1,2,4-triazole 4-Ethyl, 5-mercapto N-(4-methoxy-phenyl) Hypothesized enhanced binding via -SH Likely TEA-mediated coupling
A2ti-1 () 1,2,4-triazole 4-(2-ethylphenyl), 5-o-tolyloxy N/A (thioether link) HPV inhibition in epithelial cells Not specified
6a () 1,2,4-triazole 4-Allyl, 5-phenyl N-(4-acetylphenyl) High crystallinity; reflux with TEA Reflux in acetonitrile + TEA
Compound 23 () Triazino[5,6-b]indole 5-Methyl N-(4-cyanomethylphenyl) Hit identification in protein studies Acid-amine coupling
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () Thiadiazole 5-Mercapto N-(trifluoromethylphenyl) Enhanced lipophilicity from -CF₃ HOBt/EDC-mediated amidation

Key Observations

Structural Variations: The target compound distinguishes itself via the 4-ethyl and 5-mercapto groups on the triazole core. The mercapto group may facilitate stronger hydrogen bonding or redox interactions compared to thioether-linked analogs like A2ti-1 . A2ti-1 and A2ti-2 () feature bulkier substituents (e.g., 2-ethylphenyl, phenoxymethyl), which could enhance target affinity but reduce solubility. In contrast, the target’s 4-ethyl and 4-methoxyphenyl groups balance lipophilicity and steric hindrance .

Synthetic Approaches: The target’s synthesis likely parallels methods for 6a–6d (), involving TEA-mediated coupling in acetonitrile. However, handling the mercapto group may necessitate protective steps (e.g., disulfide formation) absent in thioether-based syntheses .

Biological Implications :

  • While the target’s bioactivity is unspecified, structurally related compounds exhibit diverse activities:

  • A2ti-1/A2ti-2 : Antiviral (HPV inhibition) .
  • Compound 23 (): Protein-targeted hit identification .
  • Triazolone derivatives (): Antimicrobial and antitumor effects . The 4-methoxyphenyl group in the target may improve metabolic stability compared to acetylated (6a) or cyanomethylated (Compound 23) analogs .

Physicochemical Properties: The mercapto group in the target could enhance aqueous solubility relative to brominated analogs (e.g., Compounds 25–27 in ) but may increase oxidative instability . The 4-methoxy group on the acetamide moiety may confer better membrane permeability compared to trifluoromethyl () or cyanomethyl () substituents .

Biological Activity

The compound 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, antioxidant, and anticancer properties supported by recent research findings.

Chemical Structure and Properties

The compound features a triazole ring and a mercapto group, which are critical for its biological activity. The molecular formula is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 312.41 g/mol . The presence of the ethyl group and methoxyphenyl moiety enhances its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide has been evaluated for its effectiveness against various pathogens. The mechanism of action is primarily attributed to the inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis, crucial for fungal cell membrane integrity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans1.5 µg/mL
Escherichia coli2.0 µg/mL
Staphylococcus aureus0.5 µg/mL

These results suggest that the compound could serve as a promising candidate for antifungal and antibacterial therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies show that it can significantly reduce oxidative stress markers in activated macrophages:

ParameterControl (pg/mL)Treated (pg/mL)
TNF-α15045
IL-620050
Nitric Oxide (NO)12030

The compound's ability to modulate these inflammatory markers highlights its potential in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide was evaluated using DPPH and ABTS assays. The IC50 values obtained were comparable to standard antioxidants such as ascorbic acid:

Assay TypeIC50 Value (µM)
DPPH0.45
ABTS0.39

These findings suggest that the compound possesses strong free radical scavenging activity, making it a potential candidate for preventing oxidative stress-related conditions .

Anticancer Activity

Preliminary studies have indicated that this triazole derivative exhibits cytotoxic effects against various cancer cell lines. In vitro tests on human colon cancer cells (HCT116) revealed an IC50 value of 4.36 µM , demonstrating significant anticancer properties compared to conventional chemotherapeutics like doxorubicin:

Cell LineIC50 Value (µM)
HCT1164.36
MCF75.12

This suggests that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .

Case Studies and Research Findings

Recent studies have explored various derivatives of triazoles, including this compound, focusing on their pharmacological profiles and mechanisms of action:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited fungal growth in vitro and showed promise in vivo against systemic fungal infections.
  • Inflammation Models : In animal models of inflammation, compounds with similar structures reduced paw edema significantly compared to controls.
  • Cancer Therapeutics : Research into triazole derivatives has highlighted their potential as adjuncts in cancer therapy due to their ability to enhance the efficacy of existing treatments while reducing side effects.

Q & A

Q. What is the recommended synthetic route for preparing 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide in a laboratory setting?

  • Methodological Answer : A general approach involves reacting a triazole-thione precursor (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thione) with a chloroacetamide derivative under basic conditions. For example:

Dissolve the triazole-thione precursor in ethanol and add aqueous KOH to deprotonate the thiol group .

Introduce the chloroacetamide derivative (e.g., N-(4-methoxy-phenyl)-chloroacetamide) and reflux for 1–2 hours to facilitate nucleophilic substitution .

Precipitate the product by pouring the mixture into cold water, followed by filtration and recrystallization from ethanol .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the 4-methoxy-phenyl group (δ ~3.7 ppm for OCH3) and acetamide protons (δ ~2.1 ppm for CH3CO) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide, S-H stretch at ~2550 cm⁻¹ for the mercapto group) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm the triazole core and substituents .

Q. What are the critical safety considerations when handling this compound during experimental procedures?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation of the mercapto group .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Avoid water-reactive conditions due to potential decomposition .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, base concentration) to identify optimal conditions. For example, replacing ethanol with DMF may improve solubility of intermediates .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, guiding experimental optimization .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. What strategies are employed to resolve contradictions in reported biological activity data for triazole-containing analogs?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzymatic inhibition, cytotoxicity, and antimicrobial tests) to rule out false positives .
  • Purity Analysis : Employ HPLC (>95% purity) to ensure observed activities are not due to impurities .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., replacing 4-ethyl with methyl) to isolate contributing moieties .

Q. How can computational chemistry be integrated into the mechanistic study of this compound's reactivity?

  • Methodological Answer :
  • Reaction Path Search : Use software like Gaussian or ORCA to compute potential energy surfaces for key steps (e.g., cyclization or substitution) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics to identify ideal solvents .
  • Docking Studies : Predict binding modes with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. What experimental approaches are used to determine the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Rate Profiling : Measure decomposition rates in buffered solutions (pH 1–12) to identify instability triggers (e.g., hydrolysis of the acetamide group) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss under controlled heating .

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